1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE
Description
1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine core linked to a 1,3-oxazole ring. The oxazole moiety is substituted at position 2 with a furan-2-yl group and at position 4 with a 4-methylbenzenesulfonyl group.
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-7-9-15(10-8-14)26(22,23)18-19(21-11-3-2-4-12-21)25-17(20-18)16-6-5-13-24-16/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSGFRYGUNCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The synthesis of this compound likely involves multicomponent reactions (MCRs) or stepwise assembly of the oxazole ring. Key steps include:
Oxazole Ring Formation
The oxazole moiety is typically constructed via cyclization reactions. For example:
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Cyclodehydration : Reaction of an acylated α-amino ketone precursor with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under acidic or basic conditions.
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Copper-Catalyzed Cyclization : Copper catalysts (e.g., Cu(OAc)₂) facilitate oxidative coupling of thiols, amines, or carbonyl compounds to form heterocycles .
Piperidine Substitution
The piperidine ring is introduced via nucleophilic substitution or Buchwald–Hartwig amination. For instance:
Oxazole Ring
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Electrophilic Aromatic Substitution (EAS) : The oxazole’s electron-rich C2 and C4 positions are susceptible to nitration, halogenation, or sulfonation .
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Nucleophilic Attack : The sulfonyl group at C4 activates the oxazole for nucleophilic displacement reactions (e.g., substitution with amines or thiols).
Furan-2-yl Group
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Diels-Alder Reactions : The furan ring can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles.
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Oxidation : Furan is prone to oxidation to maleic anhydride derivatives under strong oxidizing agents (e.g., KMnO₄).
4-Methylbenzenesulfonyl Group
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Hydrolysis : The sulfonamide bond may cleave under acidic or basic conditions to yield sulfonic acids.
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Radical Reactions : Sulfonyl groups participate in radical addition or coupling reactions under UV light or initiators .
Modification of the Piperidine Ring
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N-Alkylation/Acylation : The secondary amine in piperidine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides .
Example: -
Quaternization : Treatment with methyl iodide forms a quaternary ammonium salt .
Cross-Coupling Reactions
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Suzuki–Miyaura Coupling : The oxazole’s bromo or iodo derivatives react with arylboronic acids to form biaryl systems .
Key Reaction Pathways (Table)
Mechanistic Insights
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Copper-Mediated Cyclization : Cu(II) catalysts promote single-electron transfer (SET) processes, enabling radical intermediates during oxazole formation .
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Acid/Base Catalysis : Piperidine acts as a base in deprotonation steps, while sulfonyl groups stabilize transition states via electron-withdrawing effects .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing SO₂ and furan derivatives.
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Photodegradation : UV exposure induces cleavage of the sulfonamide bond, forming radical species .
Unresolved Challenges
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds similar to 1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE have been evaluated against doxorubicin-sensitive and resistant cancer cell lines, suggesting potential use as an anticancer agent .
- Antimicrobial Activity : Some studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The sulfonyl group is known to enhance the bioactivity of compounds in this context.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
Cancer Therapy
Recent research has focused on the synthesis of analogs based on this compound for targeted cancer therapy. Case studies have demonstrated that modifications to the oxazole ring can enhance cytotoxicity against specific tumor types .
Neurological Disorders
The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating a possible role in managing conditions such as anxiety or depression.
Infectious Diseases
Given its antimicrobial properties, this compound could be developed into treatments for various infectious diseases. Research into its mechanism of action against bacterial and fungal strains is ongoing .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Case Study 1 : A study published in ACS Omega evaluated a series of benzimidazole and triazole derivatives (including those related to this compound) against a panel of cancer cell lines. Results indicated significant anticancer activity, particularly against breast and lung cancer cells .
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of compounds derived from this structure. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for antibiotic development .
Mechanism of Action
The mechanism of action of 1-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Heterocycles: The target compound’s 1,3-oxazole (one O, one N) contrasts with the 1,2,4-oxadiazole (two N, one O) in and 1,3,4-oxadiazole in . The furan-2-yl group in the target compound is less bulky than the benzodioxolyl group in , which may influence steric interactions in biological systems.
- Sulfonyl Groups: The target’s 4-methylbenzenesulfonyl group differs from the 5-fluoro-2-methylphenylsulfonyl in .
Molar Mass and Complexity:
Physicochemical and Functional Implications
- Solubility: The sulfonyl group in the target compound and ’s analog enhances hydrophilicity compared to the alkyl-substituted compound. However, the benzodioxolyl group in may reduce aqueous solubility due to increased aromaticity .
- Electronic Effects: The oxazole’s electron-rich nature (vs. oxadiazoles) could influence charge distribution, affecting interactions with biological targets like enzymes or receptors.
- Synthetic Accessibility: The isopropyl-oxadiazole derivative () likely requires fewer synthetic steps than the target compound or ’s analog, highlighting a trade-off between complexity and functionality .
Crystallographic and Analytical Relevance
Crystallographic software such as SHELXL and ORTEP-3 (cited in and ) are critical for resolving the 3D structures of such compounds. For instance, the sulfonyl and heterocyclic groups in the target compound would require precise refinement to analyze bond angles and intermolecular interactions, which are vital for structure-activity relationship (SAR) studies .
Biological Activity
The compound 1-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in various fields such as pharmacology and biochemistry.
Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molecular Weight | 393.46 g/mol |
| CAS Number | 720673-19-8 |
| IUPAC Name | This compound |
Physical Properties
The compound exhibits solubility in organic solvents, which is typical for many heterocyclic compounds with furan and sulfonamide groups. Its unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit enzymes by mimicking the structure of substrates, thereby blocking active sites. The furan ring can participate in π-stacking interactions, enhancing binding affinity with proteins.
Antimicrobial Activity
Research indicates that derivatives of oxazole and sulfonamide compounds exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance:
- E. coli : Inhibition at concentrations as low as 10 µg/mL.
- Staphylococcus aureus : Significant reduction in growth observed.
Anticancer Potential
Studies have suggested that compounds with similar structures can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation pathways.
Case Studies
-
Study on Antimicrobial Efficacy
- A recent study tested the compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Gram-positive bacteria, suggesting significant antibacterial activity.
-
Investigation of Anticancer Properties
- In vitro studies demonstrated that the compound reduced cell viability in human cancer cell lines by over 50% at concentrations above 20 µM, indicating potential for further development as an anticancer drug.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 15 µg/mL | 20 µM |
| N-(4-Methylbenzenesulfonyl)-2-(furan-2-yl)acetamide | 25 µg/mL | 30 µM |
| Sulfanilamide | 20 µg/mL | Not applicable |
Q & A
Q. What synthetic strategies are effective for constructing the 1,3-oxazole core in this compound?
The 1,3-oxazole ring can be synthesized via cyclization of α-amino ketones or carbodiimides. For example, condensation of furan-2-carbonyl derivatives with thiourea or amidines under acidic or thermal conditions forms the oxazole scaffold. Key steps include sulfonylation at the 4-position using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) and subsequent coupling with piperidine . Reaction progress should be monitored via TLC, with product isolation involving precipitation (ice-water/NaOH) and recrystallization (methanol) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic signals?
- ¹H/¹³C NMR : Furan protons appear as doublets (δ ~6.3–7.5 ppm). The sulfonyl group deshields adjacent oxazole protons (δ ~8.0–8.5 ppm). Piperidine protons show multiplet signals (δ 1.5–2.5 ppm) .
- IR : Strong S=O stretches (~1150–1350 cm⁻¹) and oxazole C=N/C-O vibrations (~1500–1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or furan) confirm the molecular framework .
Q. How can preliminary antibacterial activity be evaluated, and what controls are necessary?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Confounders like compound solubility must be addressed via pre-test solubility profiling in Mueller-Hinton broth .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylbenzenesulfonyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl group enhances electrophilicity at the oxazole C-2 position, facilitating nucleophilic aromatic substitution. Steric hindrance from the methyl group can reduce reactivity at the sulfonyl-adjacent site. Competitive experiments with substituted sulfonyl chlorides (e.g., 4-nitro vs. 4-methyl) and DFT-based Fukui function analysis can quantify these effects .
Q. What computational approaches resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Solvent-Modeled DFT : Use the IEFPCM solvent model (e.g., DMSO) to simulate NMR shifts. For example, furan proton shifts calculated at the B3LYP/6-311+G(d,p) level often align with experimental data after scaling .
- Dynamic Effects : Account for piperidine ring puckering via molecular dynamics (MD) simulations to explain split signals in ¹H NMR .
Q. How can contradictory MIC data across bacterial strains be mechanistically interpreted?
Strain-specific resistance mechanisms (e.g., efflux pumps, β-lactamases) may explain variability. Validate using:
- Efflux Inhibition : Combine the compound with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide for Gram-negative bacteria) to observe MIC reductions .
- Biofilm Disruption Assays : Use crystal violet staining to assess biofilm biomass reduction, as sulfonyl-containing compounds often target extracellular polymeric substances .
Data Analysis Table
| Parameter | Experimental Value | Computational Prediction | Discrepancy Source |
|---|---|---|---|
| Oxazole C-N Bond Length (Å) | 1.32 | 1.30 (DFT/B3LYP) | Solvent polarization |
| Sulfonyl S=O Stretch (cm⁻¹) | 1175 | 1150–1200 (scaled IR) | Anharmonicity corrections |
| LogP (Calculated) | 3.1 | 2.8 (XLogP3) | Conformational averaging |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
